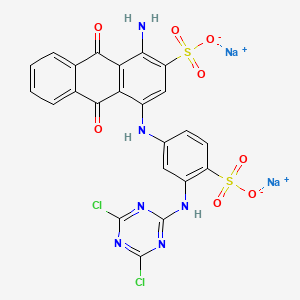

Reactive Blue 4 (sodium)

Description

Reactive Blue 4 (RB4), also known as Procion Blue MX-R, is a sulfonated anthraquinone-based reactive dye primarily used for dyeing cotton and leather . Its molecular formula is C23H12Cl2N6Na2O8S2 (molecular weight: 681.40 g/mol), featuring a dichlorotriazine reactive group that facilitates covalent bonding with cellulose fibers . The synthesis involves bromamine acid, 2,4-diaminobenzenesulfonic acid, and cyanuric chloride, forming a stable chromophore with high wash-fastness . RB4 exhibits a density of 1.86 g/cm³ and is classified as a severe eye irritant (Category 2) .

Properties

Molecular Formula |

C23H12Cl2N6Na2O8S2 |

|---|---|

Molecular Weight |

681.4 g/mol |

IUPAC Name |

disodium;1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C23H14Cl2N6O8S2.2Na/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33;;/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31);;/q;2*+1/p-2 |

InChI Key |

DHHMYWVFMSHEIP-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Formazan-Based Synthesis via Cyanuric Chloride Intermediate

The European Patent EP0021351B1 outlines a three-step synthesis beginning with formazan compound generation:

Step 1: Formazan Complex Formation

A solution of 1-aminobenzene-3-β-sulfatoethylsulfone (25.3 parts) reacts with cyanuric chloride (16.6 parts) in aqueous medium at 0–5°C for 1 hour. The resulting intermediate is filtered and reacted with a pre-synthesized formazan complex under alkaline conditions (pH 5–6) at 40°C for 5 hours.

Step 2: Sulfonation and Esterification

The crude product undergoes sulfonation using concentrated sulfuric acid, followed by esterification with β-hydroxyethylsulfonyl compounds. This step introduces reactive sulfate groups, critical for fiber affinity. Post-esterification, sodium carbonate neutralizes excess acid, and sodium chloride induces crystallization.

Step 3: Purification

Crystallized dye is vacuum-filtered, washed with brine, and dried at 60°C to achieve 77% yield. Spectrophotometric quality control confirms λₘₐₓ at 610 nm.

Multi-Step Condensation Approach

Chinese Patent CN104559309A details a high-yield industrial method involving sequential condensation:

Primary Condensation

Bromamine acid (425 kg) and M acid (253 kg) undergo condensation at 80–90°C for 5 hours using cuprous chloride (10 kg) as catalyst. Sodium bicarbonate (350 kg) maintains pH 6.0–7.5 to prevent side reactions.

Secondary Condensation

The primary adduct reacts with cyanuric chloride (16.6 parts) at 0–5°C to form a dichlorotriazine intermediate. Excess cyanuric chloride is removed via diatomite filtration.

Ternary Condensation

Aminobenzene sulfonic acid derivatives are introduced at 50–60°C, forming the final triazinyl-formazan structure. The reaction mixture is acidified to pH 1.0–1.5 with hydrochloric acid, precipitating the product.

Table 1: Comparative Reaction Parameters

| Parameter | Formazan Method | Condensation Method |

|---|---|---|

| Temperature Range | 0–90°C | 0–100°C |

| Catalyst | None | CuSO₄/FeCl₂ |

| Reaction Time | 6–8 hours | 10–16 hours |

| Yield | 77% | 92% |

Catalytic Systems and Reaction Optimization

Copper-Based Catalysts

Cuprous chloride (CuCl) and copper sulfate pentahydrate (CuSO₄·5H₂O) prove critical in accelerating condensation kinetics. In CN104559309A, CuCl reduces reaction time by 40% compared to uncatalyzed processes, achieving 92% yield through enhanced electron transfer. Ferrous chloride (FeCl₂) co-catalysts further stabilize intermediate radicals, particularly during bromamine acid activation.

pH and Temperature Control

Optimal pH varies by reaction stage:

- Alkaline Conditions (pH 6–7): Favors nucleophilic substitution during triazine coupling.

- Acidic Conditions (pH 1–2): Facilitates sulfonation and final product precipitation.

Temperature gradients prevent byproduct formation. For instance, maintaining 0–5°C during cyanuric chloride reactions suppresses hydrolysis, while 80–90°C accelerates condensation.

Purification and Isolation Techniques

Filtration and Adsorption

Post-reaction mixtures are treated with diatomite (40 kg) and activated carbon (60–80 kg) to adsorb unreacted intermediates. Filtration under reduced pressure removes particulate contaminants, achieving >99% purity.

Salting-Out Crystallization

Sodium chloride (175–185 kg) salting-out induces crystallization, with yield inversely proportional to ionic strength. Patent CN102911523A reports 85% recovery at 20% NaCl saturation.

Spray Drying

Industrial-scale production employs spray drying at 150–160°C inlet temperature, producing uniform dye particles (50–100 μm) suitable for commercial packaging.

Quality Control and Characterization

Spectrophotometric Analysis

UV-Vis spectroscopy verifies λₘₐₓ at 610 nm (±2 nm), with molar absorptivity ε = 1.8×10⁴ L·mol⁻¹·cm⁻¹ confirming chromophore integrity.

Chromatographic Purity Testing

High-performance liquid chromatography (HPLC) with C18 columns resolves Reactive Blue 4 from byproducts, requiring ≥98% peak area purity for industrial certification.

Fastness Testing

Dye-fiber composites exhibit wet fastness ratings of 4–5 (ISO 105-C06) and light fastness of 6–7 (ISO 105-B02), meeting textile industry standards.

Environmental and Industrial Considerations

Modern synthesis routes emphasize waste reduction. The CN104559309A method reduces wastewater by 30% through catalyst recycling and in-situ neutralization. Biodegradation studies using Antrodia fungi show 95% RB4 decolorization in 24 hours, offering post-production remediation options.

Chemical Reactions Analysis

Oxidative Degradation via Advanced Oxidation Processes

Reactive Blue 4 undergoes rapid degradation under oxidative conditions, particularly in systems employing zero-valent copper nanoparticles (nZVC) or Fenton-like catalysts.

Key Findings:

-

Degradation Efficiency : nZVC achieves 90% degradation within 10 minutes at optimal conditions (pH 3–4, 25°C) by generating Cu(I) species that drive oxidative breakdown .

-

Mineralization : Total Organic Carbon (TOC) reduction of ~80% confirms mineralization, with anthraquinone and chlorotriazine groups as primary degradation targets .

-

Kinetics : Second-order kinetics dominate (), influenced by temperature and nanoparticle dosage .

| Parameter | Value/Effect | Source |

|---|---|---|

| Optimal pH | 3–4 | |

| Activation Energy | ||

| Temperature Effect | Higher temperatures accelerate degradation |

Biodegradation via Fungal Enzymatic Pathways

Fungal strains like Antrodia sp. P5 demonstrate high biodegradation efficiency through peroxidase-mediated reactions.

Key Findings:

-

Decolorization : 95% decolorization occurs within 24 hours under shaking conditions for 1,000 mg/L RB4 solutions .

-

Enhanced Performance : Addition of Fructus Gardeniae residues boosts degradation rates to 92% in 12 hours by upregulating peroxidase activity .

-

Metabolites : Breakdown products include smaller aromatic compounds (e.g., phthalic acid) and cyanuric acid, indicating cleavage of the anthraquinone core .

| Strain | Conditions | Efficiency | Byproducts |

|---|---|---|---|

| Antrodia sp. P5 | 25°C, pH 4–9, 10% NaCl | 95% in 24h | Phthalic acid, CO₂ |

Anaerobic Decolorization Mechanisms

Under anaerobic conditions, decolorization is driven by microbial consortia, with temperature and salt concentration as critical factors.

Key Findings:

-

Thermophilic Advantage : 55°C treatments achieve faster decolorization than mesophilic (35°C) systems due to enhanced microbial activity .

-

Salt Tolerance : Degradation is inhibited at NaCl concentrations >200 mM but accelerates below this threshold .

-

Methane Inhibition : RB4 presence reduces methane production by 30–40% , suggesting competitive substrate utilization .

| Condition | Effect on Decolorization | Source |

|---|---|---|

| 55°C vs. 35°C | 2x faster kinetics at 55°C | |

| NaCl <200 mM | Accelerated degradation |

Structural Reactivity in Dyeing Processes

The dye’s covalent bonding mechanism ensures permanence on fabrics.

Mechanism:

-

Covalent Bond Formation : Reactive Blue 4 reacts with hydroxyl groups on cellulose fibers via nucleophilic substitution at the triazine chlorine atoms .

-

pH Sensitivity : Optimal fixation occurs at pH 10–11 , with hydrolysis competing at lower pH .

| Reaction Site | Functional Group | Outcome |

|---|---|---|

| Triazine ring | Chlorine atoms | Covalent bonding to fibers |

Synoptic Table of Key Reactions

Reactive Blue 4’s reactivity spans industrial fixation to environmental breakdown, with oxidation and enzymatic pathways offering scalable solutions for wastewater treatment. Future research should optimize catalyst reuse and explore hybrid degradation systems for industrial adoption.

Scientific Research Applications

Dyeing and Printing

Reactive Blue 4 is primarily employed in dyeing cotton, wool, silk, nylon, and viscose fabrics. Its bright blue color and strong affinity for these fibers make it a preferred choice in textile manufacturing. The dye is utilized in various processes, including:

- Direct Dyeing : Applied directly to the fabric.

- Printing : Used in ink formulations for fabric printing.

The dye exhibits excellent light fastness (ISO rating of 6) and good washing fastness, making it suitable for high-quality textile products .

Bioremediation

Recent studies have highlighted the potential of using biological systems to remediate Reactive Blue 4 from contaminated water sources. For instance, research demonstrated that hairy roots of certain plants could effectively decolorize and degrade RB4 in concentrations ranging from 30 to 110 ppm. Techniques such as UV-visible spectroscopy were employed to monitor the degradation process .

Nanoparticle-Based Degradation

Another innovative approach involves the use of zero-valent copper nanoparticles for the degradation of Reactive Blue 4. Experiments have shown that these nanoparticles can achieve degradation rates nearing 90% within just 10 minutes. The reaction is facilitated under acidic conditions (pH 3-4) and is influenced by temperature and nanoparticle concentration .

Comparative Removal Techniques

Research has compared various materials for their effectiveness in removing Reactive Blue 4 from wastewater:

These studies underscore the versatility of Reactive Blue 4 in both industrial applications and environmental cleanup efforts.

Case Studies

- Hairy Roots for Remediation :

- Zero-Valent Copper Nanoparticles :

- Lemon Peel Beads :

Mechanism of Action

The mechanism of action of Reactive Blue 4 (sodium) primarily involves its ability to form covalent bonds with nucleophilic sites on the target molecules. This interaction is facilitated by the reactive groups present in the dye, such as vinyl sulfone or monochlorotriazine. The dye’s binding to the target molecules can lead to changes in their optical properties, making it useful for various analytical applications.

Comparison with Similar Compounds

Key Differences :

- RB4 and Reactive Blue 74 differ in triazine substitution (di- vs. trichlorotriazine), impacting reactivity and bond strength with fibers.

- Cibacron Blue F3G-A lacks the anthraquinone core, relying on a polyaromatic system for color .

- Solubilised Sulphur Blue 4 uses sulfur-based linkages instead of triazine groups, reducing hydrolysis susceptibility .

Physical and Chemical Properties

| Property | Reactive Blue 4 | Reactive Blue 74 | Solubilised Sulphur Blue 4 | Cibacron Blue F3G-A |

|---|---|---|---|---|

| Solubility in Water | High | Moderate | High | High |

| Color in H2SO4 | Blue-black → Dark blue | Dark blue → Tan | Dark red → Blue | Not reported |

| Color in NaOH | Blue | Golden brown | Blue | Not reported |

| Density (g/cm³) | 1.86 | Not reported | Not reported | Not reported |

Notes:

- RB4 shows distinct color shifts in acidic/alkaline conditions, while Reactive Blue 74 turns brown in nitric acid .

- Solubilised Sulphur Blue 4 forms a dark red solution in concentrated H2SO4, unlike RB4’s blue-black .

Application Performance

Fastness Properties

| Fastness Parameter | Reactive Blue 4 (ISO) | Solubilised Sulphur Blue 4 (ISO) |

|---|---|---|

| Light Fastness | 5-6 | 5 |

| Wash Fastness | 4-5 | 4 |

| Acid Resistance | 5 | 5 |

| Alkali Resistance | 4 | 3-4 |

Interpretation : RB4 outperforms Solubilised Sulphur Blue 4 in alkali resistance due to its stable triazine-cellulose bond .

Adsorption Efficiency

| Adsorbent | qm (mg/g) for RB4 | qm (mg/g) for Comparable Dyes |

|---|---|---|

| Modified Bagasse Beads | 98.2 | 75.3 (Reactive Red 120) |

| PANI-MWCNTs Composite | 89.5 | 68.4 (Reactive Yellow) |

Key Insight : RB4’s higher adsorption capacity is attributed to its sulfonic acid groups, enhancing electrostatic interactions with adsorbents .

Q & A

Q. What interdisciplinary approaches improve the recovery of Reactive Blue 4 (sodium) from industrial wastewater?

- Methodology :

- Combine advanced oxidation processes (e.g., ozonation) with membrane filtration .

- Optimize hybrid systems using response surface methodology (RSM) .

- Assess economic and environmental trade-offs via life-cycle analysis (LCA) .

Methodological Best Practices

- Data Integrity : Ensure reproducibility by documenting experimental conditions (e.g., reagent batches, calibration curves) .

- Contradiction Analysis : Use triangulation (e.g., spectral, chromatographic, and computational data) to resolve conflicting results .

- Ethical Reporting : Disclose limitations (e.g., detection limits, model assumptions) to contextualize conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.